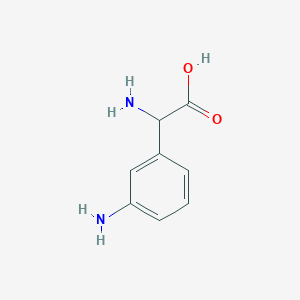

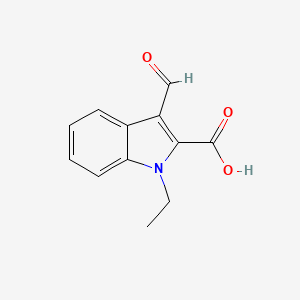

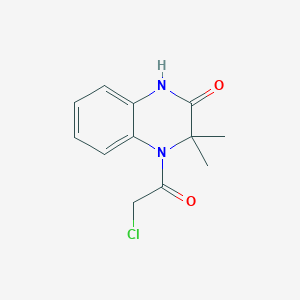

2-Amino-2-(3-aminophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(3-aminophenyl)acetic acid is a compound that is structurally related to a variety of research chemicals, which have been synthesized and studied for their potential applications in various fields, including medicine and organic chemistry. The compound itself is not directly mentioned in the provided papers, but the research on related compounds provides insights into the types of chemical reactions and properties that might be relevant for this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, etherification, and hydrolysis. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involves starting materials such as p-Methylaniline and chloroacetic chloride, which undergo a series of reactions to yield the final product with an overall yield of 66% . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using modern physical-chemical methods of analysis, such as elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data . For instance, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid was characterized by X-ray structure determination, revealing significant non-planarity in the C=N-C=C group . These techniques would be essential for confirming the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and can lead to various products. For example, derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases to give ketene dithioacetals after alkylation . Additionally, the amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal and carboxylic acids are stable under basic conditions and can be converted into indolylamides and subsequently hydrolyzed to regenerate the corresponding carboxylic acids . These reactions provide a framework for understanding the types of chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through various analytical techniques. Salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized and their structures established using methods like 1H-NMR spectroscopy and HPLC-MS . These properties are crucial for the practical application of the compounds and would similarly need to be characterized for this compound to understand its stability, solubility, and reactivity.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Protection of Carboxylic Acids : The use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal in protecting carboxylic acids is explored. This compound can be converted into esters, amides, and aldehydes, indicating its versatility in chemical synthesis (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Anticancer Drug Synthesis : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug shows the potential of 2-Amino-2-(3-aminophenyl)acetic acid derivatives in pharmacology. This compound's structure and anticancer activity were confirmed through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Organometallic Chemistry : Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized, showcasing the application of this compound in organometallic chemistry. These derivatives adopt a polymeric trigonal bipyramidal configuration, indicating potential in material science and catalysis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Biochemical and Biophysical Applications

Antioxidant and Enzyme Inhibitory Studies : Transition metal complexes with novel amino acid bearing Schiff base ligands derived from this compound have been studied for their antioxidant properties and xanthine oxidase inhibitory activities. This indicates potential applications in biochemical assays and therapeutic interventions (Ikram et al., 2015).

Structural Studies in Cyclopeptides : Research on biphenyl-containing pseudo-amino acids, including derivatives of this compound, focuses on their role in forming antiparallel β-sheet conformations in cyclopeptides. This has implications for protein chemistry and the design of peptide-based materials (Brandmeier, Sauer, & Feigel, 1994).

Material Science

- Supercapacitor Applications : The study of derivative phenylglycine, including this compound, in enhancing the electrochemical properties of poly ortho aminophenol films, suggests its utility in supercapacitor applications. This indicates a potential role in energy storage technologies (Kowsari et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a useful synthetic intermediate .

Biochemical Pathways

It’s known that this compound is a fungal metabolite produced by Colletotrichum gloeosporioides .

Result of Action

Some designed compounds containing similar structures have shown inhibitory activity against bcr-abl and hdac1 .

Propriétés

IUPAC Name |

2-amino-2-(3-aminophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGZNHXYVJOCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)

![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)

![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)

![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)

![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)